molecular formula C20H20N2O2S2 B2831813 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 919754-49-7

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2831813
CAS No.: 919754-49-7
M. Wt: 384.51
InChI Key: WERBTBMEGURORY-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic organic compound featuring a thiazole core functionalized with acetamide and aromatic groups. This structural motif is of significant interest in medicinal chemistry research, particularly in the design and discovery of novel bioactive molecules. Compounds containing thiazole and acetamide rings are frequently investigated for their potential to interact with various biological targets . The presence of the 4-ethoxyphenyl moiety is a key structural feature, as ether-linked aromatic groups are common in pharmacologically active compounds . Similarly, the (methylthio)phenyl group may influence the compound's electronic properties and metabolic profile. Researchers utilize this compound as a key intermediate or building block in synthetic chemistry for constructing more complex molecular architectures . Its primary research applications include exploration in drug discovery programs, serving as a candidate for high-throughput screening against various enzymatic or cellular targets, and use in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological pathways . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-3-24-16-8-6-15(7-9-16)18-13-26-20(21-18)22-19(23)12-14-4-10-17(25-2)11-5-14/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERBTBMEGURORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the thiazole ring, followed by coupling with the ethoxyphenyl group. The final step introduces the methylthio group to the benzamide moiety. Reaction conditions often require specific catalysts and controlled temperatures to achieve high yield and purity of the final product.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against bacteria such as Xanthomonas oryzae and found promising results with low minimum inhibitory concentrations (MICs) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
AXanthomonas oryzae15
BXanthomonas axonopodis20
CXanthomonas oryzae pv. oryzicola10

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The compound exhibited IC50 values ranging from 23 to 72 µM across different cell lines, indicating its potential as an anticancer agent .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF-723.31 ± 0.09
HepG272.22 ± 0.14
HCT-11653.29 ± 0.25

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit enzymes involved in critical pathways related to disease progression, such as cyclooxygenase (COX) enzymes responsible for inflammation . Additionally, the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Case Studies

  • Antimicrobial Efficacy : A systematic study evaluated various thiazole derivatives for their antibacterial activity against plant pathogens. The results indicated that modifications on the thiazole ring significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .
  • Anticancer Research : A recent investigation into thiazole derivatives revealed that certain substitutions on the phenyl rings led to enhanced cytotoxicity against liver cancer cells while maintaining low toxicity in normal cell lines. This highlights the therapeutic potential of these compounds in developing targeted cancer therapies .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Case Study:
A study published in Molecules demonstrated that thiazole-based compounds could effectively inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation . The specific compound's efficacy was evaluated at various concentrations, showing a dose-dependent response.

Antiviral Properties

Thiazole derivatives have also been investigated for their antiviral activities. They have shown promise in inhibiting viral replication and interfering with viral entry into host cells.

Case Study:
In a comprehensive review on N-Heterocycles as antiviral agents, certain thiazole derivatives were highlighted for their ability to inhibit reverse transcriptase activity in HIV . The study indicated that modifications on the thiazole ring could enhance antiviral potency.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific targets associated with disease pathways. For instance, findings suggest that thiazole derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease pathology .

Data Table: Efficacy of Thiazole Derivatives in In Vitro Studies

Compound NameTargetIC50 (μM)Reference
This compoundCholinesterase0.25
Thiazole Derivative AReverse Transcriptase (HIV)0.20
Thiazole Derivative BCancer Cell Proliferation0.15

In Vivo Studies

Animal models have been employed to assess the therapeutic potential and safety profile of thiazole derivatives. These studies often evaluate pharmacokinetics, toxicity levels, and overall efficacy in disease models.

Case Study:
In vivo studies reported in Pharmaceuticals indicated that thiazole derivatives could significantly reduce tumor size in xenograft models while exhibiting minimal side effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The following table summarizes key analogs from the evidence, highlighting substituent-driven variations in properties:

Compound ID & Structure Substituents (R₁, R₂) Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Spectral Features (IR/NMR) Reference
Target Compound R₁ = 4-Ethoxyphenyl, R₂ = SMe Not Reported Estimated ~408.5 Not Given Expected C=O (1660–1680 cm⁻¹), S-Me (~700 cm⁻¹) N/A
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) R₁ = p-Tolyl, R₂ = OMe 289–290 422.54 75 C=O (1663 cm⁻¹), NH (3150–3319 cm⁻¹)
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) R₁ = p-Tolyl, R₂ = Cl 282–283 426.96 79 C=O (1675 cm⁻¹), Cl (~750 cm⁻¹)
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) R₁ = 4-Methoxyphenyl, R₂ = H 281–282 408.52 86 C=O (1682 cm⁻¹), OMe (~1250 cm⁻¹)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) R₁ = 4-Bromophenyl, R₂ = Triazole-Benzodiazole Not Reported ~580 (estimated) Not Given C=O (1663–1682 cm⁻¹), Br (~600 cm⁻¹)
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (21) R₁ = CF₃-Benzothiazole, R₂ = Propargyloxy Not Reported ~420 (estimated) 61 C=O (1680 cm⁻¹), C≡C (~2100 cm⁻¹)

Key Observations :

  • Thermal Stability : Higher melting points in analogs with electron-withdrawing groups (e.g., Cl in compound 14: 282–283°C vs. OMe in compound 13: 289–290°C) suggest substituent polarity influences crystallinity .
  • Spectral Signatures : The absence of C=O bands in triazole-thiones () contrasts with the target compound’s acetamide C=O (~1660–1680 cm⁻¹), critical for structural confirmation .

Q & A

Basic: What are the standard synthetic routes for N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. Subsequent coupling of the thiazole intermediate with 4-(methylthio)phenyl acetic acid derivatives is performed using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) under nitrogen . Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Structural validation is achieved via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy resolves aromatic proton environments (δ 6.8–8.1 ppm for ethoxyphenyl and methylthiophenyl groups) and confirms acetamide connectivity. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular ion peaks matching the exact mass. X-ray crystallography (if crystalline) provides definitive bond-length and angle data, while IR spectroscopy identifies characteristic amide C=O stretches (~1650–1680 cm1^{-1}) .

Advanced: How can conflicting cytotoxicity data across cancer cell lines be systematically addressed?

Methodological Answer:
Discrepancies in IC50_{50} values (e.g., potent activity in MCF-7 vs. low efficacy in HeLa) require:

  • Assay standardization : Uniform incubation times (48–72 hr), serum-free conditions, and controls for solvent interference (e.g., DMSO).
  • Metabolic profiling : LC-MS to assess compound stability or metabolite formation in specific cell lines.
  • Target engagement assays : Western blotting for downstream pathway markers (e.g., p-AKT, caspase-3 cleavage) to validate on-target effects .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : Co-crystallization with pharmaceutically acceptable counterions (e.g., HCl salts).
  • Nanoparticle encapsulation : Use of PLGA or liposomal carriers to enhance aqueous dispersion.
  • Prodrug design : Esterification of the acetamide group to improve membrane permeability, followed by enzymatic cleavage in target tissues .

Basic: What preliminary assays are recommended to screen for antimicrobial activity?

Methodological Answer:

  • Bacterial strains : Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) panels.
  • Broth microdilution : Minimum Inhibitory Concentration (MIC) determination in Mueller-Hinton broth per CLSI guidelines.
  • Fungal assays : C. albicans susceptibility testing via agar disk diffusion. Synergy studies with fluconazole or amphotericin B are advised for hit compounds .

Advanced: How can molecular docking guide SAR studies for target selectivity?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory mediators (COX-2) based on structural homology to known inhibitors.
  • Docking software : AutoDock Vina or Schrödinger Glide with optimized force fields.
  • Validation : Compare docking poses with crystallographic ligand-protein complexes (PDB entries). Substituent modifications (e.g., replacing ethoxy with methoxy) are iteratively modeled to enhance binding affinity .

Basic: What analytical techniques quantify the compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Reverse-phase C18 columns with acetonitrile/0.1% formic acid gradients. MRM transitions for quantification (e.g., m/z 450 → 123).
  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) from plasma/tissue homogenates.
  • Validation : Linearity (1–1000 ng/mL), inter-day precision (<15% RSD), and recovery (>80%) per FDA bioanalytical guidelines .

Advanced: How are reactive byproducts minimized during scale-up synthesis?

Methodological Answer:

  • Process optimization : Switch from batch to flow chemistry for exothermic steps (thiazole cyclization).
  • Catalyst screening : Heterogeneous catalysts (e.g., immobilized Pd/C) reduce metal leaching.
  • In-line monitoring : PAT tools (ReactIR, HPLC) for real-time impurity tracking. Design of Experiments (DoE) identifies critical parameters (temperature, stoichiometry) .

Advanced: What computational methods predict metabolic liabilities?

Methodological Answer:

  • Software : Schrödinger ADMET Predictor or GLORYx for phase I/II metabolism simulations.
  • Hotspots : Ethoxy group O-dealkylation and methylthio oxidation to sulfoxide/sulfone.
  • Mitigation : Introduce deuterium at labile positions or steric hindrance near metabolically vulnerable sites .

Basic: What in vitro models assess neuroprotective potential?

Methodological Answer:

  • Cell lines : SH-SY5Y or primary cortical neurons treated with oxidative stress inducers (H2_2O2_2, rotenone).
  • Assays : MTT for viability, DCFH-DA for ROS levels, and JC-1 staining for mitochondrial membrane potential.
  • Pathway analysis : qPCR for Nrf2, HO-1, and caspase-3 expression .

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